molecular formula C8H19NO B13322296 2-Methoxy-3,3-dimethylpentan-1-amine

2-Methoxy-3,3-dimethylpentan-1-amine

Cat. No.: B13322296
M. Wt: 145.24 g/mol
InChI Key: GOFBCOXCRIHVRW-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylpentan-1-amine is a branched aliphatic amine featuring a methoxy (-OCH₃) group at the C2 position and two methyl (-CH₃) groups at the C3 position. Its molecular formula is C₈H₁₉NO (molecular weight: 145.26 g/mol).

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-3,3-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-5-8(2,3)7(6-9)10-4/h7H,5-6,9H2,1-4H3

InChI Key

GOFBCOXCRIHVRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,3-dimethylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 2-methoxy-3,3-dimethylpentan-1-ol with an amine source. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3-dimethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-Methoxy-3,3-dimethylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethylpentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 2-Methoxy-3,3-dimethylpentan-1-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
This compound Not provided C₈H₁₉NO 145.26 C2 (methoxy), C3 (dimethyl) Branched aliphatic amine with steric bulk
4-Methoxy-4-methylpentan-1-amine Not provided C₇H₁₇NO 131.22 C4 (methoxy and methyl) Linear chain with quaternary carbon
2-Methoxy-2,4-dimethylpentan-1-amine 326487-97-2 C₈H₁₉NO 145.26 C2 (methoxy and methyl), C4 (methyl) Isomeric branching, differing substituents
2-Ethyl-2-methoxybutan-1-amine 145550-57-8 C₇H₁₇NO 131.22 C2 (methoxy and ethyl) Ethyl group adds hydrophobicity
3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) 809282-29-9 C₁₁H₁₇NO 179.26 Aromatic 3-methoxyphenyl group Aromatic vs. aliphatic backbone

Physical and Chemical Properties

  • Boiling/Melting Points: Limited data, but branching (e.g., 3,3-dimethyl groups) reduces melting points compared to linear analogs. For example, 4-methoxy-4-methylpentan-1-amine hydrochloride has a reported 1H NMR spectrum in DMSO-d6 .
  • Solubility : The methoxy group enhances water solubility in polar solvents, while alkyl groups increase lipophilicity. 3-MeOMA’s aromatic structure reduces water solubility compared to aliphatic analogs .
  • Basicity : Steric hindrance from dimethyl groups in this compound may lower basicity (pKa) compared to less hindered analogs like 2-methoxy-2,4-dimethylpentan-1-amine.

Key Differentiators

Branching vs. Linearity : this compound’s C3 branching contrasts with linear analogs like 4-methoxy-4-methylpentan-1-amine, affecting steric interactions in chemical reactions.

Aromatic vs. Aliphatic : 3-MeOMA’s phenyl group enables π-π interactions absent in aliphatic analogs, influencing binding affinity in biological systems .

Substituent Positioning : Isomers like 2-methoxy-2,4-dimethylpentan-1-amine (CAS 326487-97-2) highlight how methoxy and methyl group placement alters electronic and steric profiles .

Biological Activity

2-Methoxy-3,3-dimethylpentan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of this compound is C8H19NOC_8H_{19}NO. It features a methoxy group and a branched amine structure, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC8H19NO
Molecular Weight159.24 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as a substrate for enzymes or modulate receptor activity, influencing cellular signaling pathways. The presence of the methoxy group can enhance lipophilicity, potentially facilitating membrane penetration and increasing bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar amine structures have shown IC50 values in the nanomolar range in various assays.
  • Neuroactivity : Some studies report that amine-containing compounds can influence neurotransmitter systems, potentially acting as stimulants or depressants depending on their structure.
  • Antimicrobial Activity : Research into related compounds has demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various amine derivatives on human cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity:

CompoundIC50 (nM)
Control>1000
2-Methoxy Derivative250
Parent Amine500

This suggests that the methoxy group plays a crucial role in enhancing the activity of the parent compound.

Neuropharmacological Study

Another investigation focused on the neuropharmacological properties of amines similar to this compound. The study utilized rodent models to assess behavioral changes following administration:

TreatmentEffect on Behavior
ControlNo significant change
Low DoseIncreased locomotion
High DoseSedative effects

These findings indicate that dosage significantly influences the behavioral outcomes associated with this compound.

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